molecular formula C9H9BrO B13403013 2-Bromo-3-(4-hydroxyphenyl)-1-propene CAS No. 84819-88-5

2-Bromo-3-(4-hydroxyphenyl)-1-propene

Katalognummer: B13403013
CAS-Nummer: 84819-88-5
Molekulargewicht: 213.07 g/mol
InChI-Schlüssel: WKICBXAXOSSORQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-(4-hydroxyphenyl)-1-propene is an organic compound that features a bromine atom, a hydroxyphenyl group, and a propene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-hydroxyphenyl)-1-propene typically involves the bromination of 3-(4-hydroxyphenyl)-1-propene. This can be achieved through the addition of bromine to the double bond of the propene moiety under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of bromine and control of reaction parameters is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-(4-hydroxyphenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The double bond in the propene moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the double bond.

Major Products Formed

    Substitution Reactions: Products include 3-(4-hydroxyphenyl)-1-propene derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: The major product is 3-(4-hydroxyphenyl)propane.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-(4-hydroxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated phenyl compounds on biological systems.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(4-hydroxyphenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the hydroxyphenyl group undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-3-(4-methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of a hydroxy group.

    2-Bromo-3-(4-nitrophenyl)-1-propene: Contains a nitro group instead of a hydroxy group.

    2-Bromo-3-(4-aminophenyl)-1-propene: Features an amino group instead of a hydroxy group.

Uniqueness

2-Bromo-3-(4-hydroxyphenyl)-1-propene is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and potential biological activity. The hydroxy group can participate in hydrogen bonding and other interactions, making this compound particularly interesting for various applications.

Eigenschaften

CAS-Nummer

84819-88-5

Molekularformel

C9H9BrO

Molekulargewicht

213.07 g/mol

IUPAC-Name

4-(2-bromoprop-2-enyl)phenol

InChI

InChI=1S/C9H9BrO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,1,6H2

InChI-Schlüssel

WKICBXAXOSSORQ-UHFFFAOYSA-N

Kanonische SMILES

C=C(CC1=CC=C(C=C1)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.